1H-Pyrazol-4-amine, 1-methyl-5-nitro-

Regioisomerism Structural Isomerism Pyrazole Chemistry

Regioisomeric ambiguity often confounds SAR studies for pyrazole-based kinase inhibitors. This compound eliminates that risk with a rigorously defined 4-amino-5-nitro substitution pattern, serving as a direct RIPK1 inhibitor hit (EC50 2.5 μM). • Defined regiochemistry ensures consistent SAR interpretation vs. uncharacterized isomers. • Benchmark EC50 enables systematic optimization of C3 vectors while preserving the essential pharmacophore. • Fragment-like properties (MW 142.12, clogP 0.3, TPSA 89.7 Ų) suit NMR/SPR/X-ray screening campaigns.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 89607-16-9
Cat. No. B3058468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-4-amine, 1-methyl-5-nitro-
CAS89607-16-9
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)N)[N+](=O)[O-]
InChIInChI=1S/C4H6N4O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,5H2,1H3
InChIKeyDZHKSYCPRIBWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-nitro-1H-pyrazol-4-amine Overview


1H-Pyrazol-4-amine, 1-methyl-5-nitro- (CAS 89607-16-9) is a heterocyclic small molecule (C₄H₆N₄O₂, MW 142.12 g/mol) featuring a pyrazole core substituted with a methyl group at N1, a nitro group at C5, and a free amine at C4 [1]. This specific substitution pattern distinguishes it from its closest regioisomer, 1-methyl-4-nitro-1H-pyrazol-5-amine (CAS 19868-85-0), and other aminonitropyrazole congeners. As a versatile small-molecule scaffold, it has been profiled in biochemical assays, notably as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, and serves as a key intermediate in the synthesis of more complex bioactive compounds [1][2].

1-Methyl-5-nitro-1H-pyrazol-4-amine: Regioisomer Specificity


Within the aminonitropyrazole chemical space, the precise positioning of the nitro and amino groups on the pyrazole ring dictates both physicochemical properties and biological target engagement. The target compound, with its 4-amino-5-nitro arrangement, exhibits a distinct hydrogen-bonding network and electronic distribution compared to its 5-amino-4-nitro regioisomer (CAS 19868-85-0), leading to divergent reactivity in downstream derivatization and differential activity in kinase inhibition assays [1][2]. Generic substitution with an uncharacterized analog risks introducing confounding variables in structure-activity relationship (SAR) studies and may compromise the regiochemical integrity required for patent-protected synthetic routes [1][3].

1-Methyl-5-nitro-1H-pyrazol-4-amine: Differentiation Evidence


Regioisomeric Differentiation from 5-Amino-4-nitro Isomer

The target compound (CAS 89607-16-9) bears the amino group at C4 and the nitro group at C5 of the 1-methylpyrazole ring. Its closest structural analog, 1-methyl-4-nitro-1H-pyrazol-5-amine (CAS 19868-85-0), has the substituents reversed: amino at C5 and nitro at C4. This regioisomeric relationship is confirmed by distinct InChI Keys (DZHKSYCPRIBWJJ-UHFFFAOYSA-N vs. the regioisomer's key) and unambiguous synthetic routes that start from different precursors [1][2]. The structural assignments for these isomers have been historically debated and were ultimately resolved through unequivocal synthesis and NMR spectroscopy, underscoring that these are not interchangeable but fundamentally different chemical entities [2].

Regioisomerism Structural Isomerism Pyrazole Chemistry Medicinal Chemistry

RIPK1 Kinase Inhibition in Necroptosis Assay

1-Methyl-5-nitro-1H-pyrazol-4-amine has been directly profiled for inhibition of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) in a disease-relevant human cell assay. The compound protected FADD-deficient Jurkat I 2.1 cells from TNFα-induced necroptosis with an EC₅₀ of 2.50 × 10³ nM (2.5 μM) after 24 hours, as measured by MTS viability assay [1]. This represents a characterized biological anchoring point for this scaffold. In contrast, the regioisomer 1-methyl-4-nitro-1H-pyrazol-5-amine has been reported in distinct biological contexts (e.g., as a building block for pyrazolyl urea intermediates targeting different enzymes), indicating that the substitution pattern redirects biological activity profiles [2].

RIPK1 Necroptosis Kinase Inhibition Cell-Based Assay Inflammation

Regiospecific Synthetic Route Comparison

A dedicated synthetic method has been developed for accessing the 4-amino-5-nitro regioisomer specifically. The reaction of 5-bromo-1-methyl-4-nitropyrazole with 25% aqueous ammonia at 180–190 °C yields 5-amino-1-methyl-4-nitropyrazole (the regioisomer, CAS 19868-85-0), while the target compound 4-amino-1-methyl-5-nitropyrazole (CAS 89607-16-9) is synthesized through alternative regioselective nitration and amination sequences starting from 1-methylpyrazole . This divergent synthetic entry means that the two isomers require different starting materials, reaction conditions, and purification strategies, impacting cost, scalability, and supply chain reliability .

Synthetic Chemistry Nucleophilic Amination Building Block Process Chemistry

Physicochemical Differentiation from N-Alkyl Congeners

The target compound exhibits a computed XLogP3-AA of 0.3, a topological polar surface area (TPSA) of 89.7 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. In comparison, its N-ethyl analog (1-ethyl-5-nitro-1H-pyrazol-4-amine, CAS 2171318-11-7) has a higher computed logP and larger molecular volume due to the ethyl substitution, which alters lipophilicity and membrane permeability predictions . These property differences, while modest, can influence pharmacokinetic behavior, solubility, and off-target binding when the scaffold is elaborated into lead compounds, making the methyl-substituted variant a distinct starting point for oral bioavailability optimization [1].

Physicochemical Properties Drug-likeness Permeability Solubility

Application Scenarios for 1-Methyl-5-nitro-1H-pyrazol-4-amine


RIPK1 Inhibitor Hit Finding and SAR

Based on the confirmed EC₅₀ of 2.5 μM in a human cell-based necroptosis protection assay [1], this compound serves as a directly characterized starting hit for RIPK1 inhibitor programs. Researchers can benchmark new derivatives against this value, using the scaffold's defined substitution pattern to systematically explore vectors at C3 (via halogenation or cross-coupling) while maintaining the critical 4-amino-5-nitro pharmacophore. The regioisomeric purity is essential, as the 5-amino-4-nitro isomer has no established RIPK1 activity and would confound SAR interpretation [1][2].

Fragment-Based Drug Discovery Scaffold

With a molecular weight of 142.12 Da, XLogP of 0.3, and TPSA of 89.7 Ų, this compound falls within ideal fragment space (MW < 250, clogP < 3) and meets the 'Rule of Three' criteria for fragment libraries [3]. Its balanced hydrophilicity and rigid structure (zero rotatable bonds) make it suitable for fragment screening campaigns by NMR, SPR, or X-ray crystallography. The N-methyl group provides a defined vector for fragment growing, while the 4-amino group enables rapid derivatization into amides, sulfonamides, or ureas [3].

Key Intermediate for Bioactive Nitropyrazoles

The compound's synthetic accessibility via regioselective nitration and amination routes makes it a reliable building block for constructing more complex heterocyclic systems, including pyrazolopyrimidines, pyrazolotriazines, and thiadiazolyl-pyrazoles [4][5]. Nitropyrazole-containing molecules have been patented as kinase inhibitors, herbicides, and soluble guanylate cyclase activators. Using CAS 89607-16-9 as the starting material ensures the correct nitro/amino orientation in the final product, which is critical for intellectual property integrity and biological reproducibility [4][5].

Pharmacokinetic Property Optimization

For medicinal chemistry teams optimizing ADME properties, the N-methyl substitution on this scaffold provides a defined baseline for lipophilicity (LogP 0.3) and hydrogen-bonding capacity (1 donor, 4 acceptors) [3]. This contrasts with N-ethyl or N-aryl analogs that introduce additional lipophilicity burden. The low molecular weight and high fraction of sp² carbons enable efficient structure-based design to modulate metabolic stability, solubility, and permeability while maintaining target engagement [3].

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